molecular formula C19H15BrN4O2S B11012474 5-bromo-N~3~-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide

5-bromo-N~3~-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide

Cat. No.: B11012474
M. Wt: 443.3 g/mol
InChI Key: TVFNMIBRZVKEDC-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the coupling with the pyridine carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the indole ring.

    Reduction: Reduction reactions can target the nitro groups if present in any intermediate forms.

    Substitution: The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the thiazole ring can enhance binding affinity and specificity . The compound may inhibit or activate specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide lies in its combination of three distinct heterocyclic systems, which confer unique electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H15BrN4O2S

Molecular Weight

443.3 g/mol

IUPAC Name

5-bromo-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H15BrN4O2S/c1-10-17(14-6-13(26-2)3-4-15(14)22-10)16-9-27-19(23-16)24-18(25)11-5-12(20)8-21-7-11/h3-9,22H,1-2H3,(H,23,24,25)

InChI Key

TVFNMIBRZVKEDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC(=CN=C4)Br

Origin of Product

United States

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